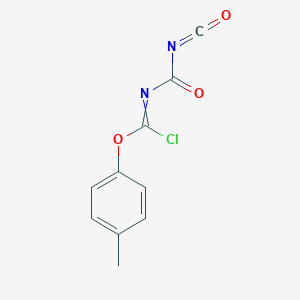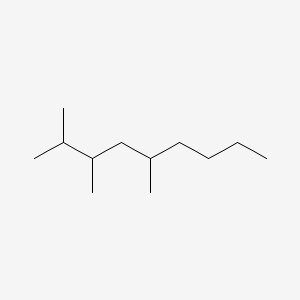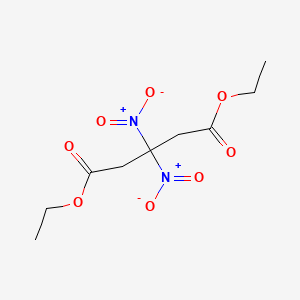![molecular formula C13H15N3O5S B14561144 N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 62143-65-1](/img/structure/B14561144.png)
N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide is a compound of interest in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including substitution, click reaction, and addition reaction. The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of derivatives.
Addition Reactions: Utilized in the formation of complex structures.
Click Reactions: Employed for rapid and efficient synthesis.
Common Reagents and Conditions
Common reagents include:
Amines: For substitution reactions.
Carboxylic Acids: For coupling reactions.
Coupling Agents: Such as EDC or DCC for amide bond formation.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced biological activity or improved pharmacokinetic properties.
Scientific Research Applications
N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in protein degradation pathways.
Industry: Utilized in the development of PROTACs for targeted protein degradation.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide involves its role as a ligand for E3 ubiquitin ligase in PROTACs. It facilitates the polyubiquitination of target proteins, leading to their recognition and degradation by the proteasome . This mechanism is particularly useful in the targeted degradation of disease-related proteins, thereby improving therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A third-generation immunomodulatory drug (IMiD) used in cancer treatment.
Thalidomide: The first-generation IMiD, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with enhanced efficacy and reduced side effects compared to thalidomide.
Uniqueness
N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its role in the development of PROTACs. Its ability to inhibit IDO1 activity also sets it apart from other similar compounds .
Properties
CAS No. |
62143-65-1 |
|---|---|
Molecular Formula |
C13H15N3O5S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-[4-[(2,6-dioxopiperidin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O5S/c1-8(17)14-9-2-4-10(5-3-9)22(20,21)16-11-6-7-12(18)15-13(11)19/h2-5,11,16H,6-7H2,1H3,(H,14,17)(H,15,18,19) |
InChI Key |
LAWFGMBWSRTKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-](/img/structure/B14561071.png)
![6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14561078.png)



![[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate](/img/structure/B14561130.png)
![3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14561131.png)
![Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14561132.png)


![N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N'-phenylurea](/img/structure/B14561156.png)



